1-(4-chlorophenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)butane-1,4-dione
Description
1-(4-chlorophenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)butane-1,4-dione (CAS: 1226437-16-6) is a structurally complex heterocyclic compound with a molecular formula of C₂₁H₂₁ClN₂O₃ and a molecular weight of 384.9 g/mol . The molecule features a fused bicyclic system (1,5-methanopyrido[1,2-a][1,5]diazocin) linked to a 4-chlorophenyl group via a butane-1,4-dione bridge. Its unique architecture includes a ketone-functionalized diazocine ring and a chlorinated aromatic moiety, which may influence its physicochemical and biological properties. Current data on its density, melting point, and solubility are unavailable, highlighting gaps in its characterization .
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)butane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c22-17-6-4-15(5-7-17)19(25)8-9-20(26)23-11-14-10-16(13-23)18-2-1-3-21(27)24(18)12-14/h1-7,14,16H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAGYDIOGYOTQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CCC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)butane-1,4-dione (CAS No. 1226437-16-6) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, structural characteristics, and biological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 384.9 g/mol. The structure features a chlorophenyl group attached to a pyrido[1,2-a][1,5]diazocin moiety which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.9 g/mol |
| CAS Number | 1226437-16-6 |
Synthesis
The synthesis of this compound involves multi-step organic reactions typically starting from simpler precursors. The reaction conditions and yields vary depending on the specific synthetic route employed.
Antimicrobial Activity
Research indicates that derivatives of pyrido[1,2-a][1,5]diazocin compounds exhibit promising antimicrobial properties. A study focusing on similar derivatives highlighted their effectiveness against multi-drug resistant strains of Escherichia coli, suggesting potential applications in treating bacterial infections .
Anticancer Properties
The compound shows notable anticancer activity in various studies. For instance:
- Case Study : A derivative with similar structural features was evaluated for its anticancer effects against glioblastoma cell lines. It demonstrated significant inhibition of cell proliferation and reduced viability in cancerous cells while exhibiting minimal toxicity towards non-cancerous cells .
| Compound | Cancer Cell Line | EC50 (µM) | Toxicity to Non-Cancerous Cells |
|---|---|---|---|
| Pyrano[2,3-c]pyrazole 4j | Glioblastoma | 0.5 | Low |
The mechanism through which these compounds exert their biological effects is believed to involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, compounds like the one discussed may inhibit kinases such as AKT2/PKBβ that are crucial in oncogenic signaling pathways .
Research Findings
Recent studies have demonstrated that modifications to the chemical structure can enhance biological activity:
Comparison with Similar Compounds
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)
- Molecular Formula : C₂₉H₂₈N₄O₇
- Key Features: Contains an imidazo[1,2-a]pyridine core with nitro and cyano substituents.
- Properties : Yellow solid, melting point 243–245°C, molecular weight ~560 g/mol (estimated).
- Functional Differences : The presence of ester groups (diethyl carboxylates) and a nitro group enhances polarity compared to the ketone-dominated target compound. This may reduce bioavailability due to higher hydrophilicity .
8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbaldehyde
- Molecular Formula : C₁₂H₁₄N₂O₂
- Key Features: Shares the methanopyrido-diazocine core but replaces the butane-1,4-dione chain with an aldehyde group.
Functional Analogues with Chlorophenyl and Pyridone Moieties
1-(4-Chlorophenyl)-4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione
- Molecular Formula : C₂₀H₂₁ClN₂O₃
- Key Features : Retains the 4-chlorophenyl and butane-1,4-dione groups but substitutes the diazocine ring with a pyrrolidine-pyridine hybrid.
- Properties : Molecular weight 372.8 g/mol. The pyridyloxy-pyrrolidine moiety introduces hydrogen-bonding capacity, which may improve target binding affinity compared to the rigid diazocine system .
Pyridin-2(1H)-one Derivatives (e.g., 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile)
- Molecular Formula : C₁₉H₁₄BrN₃O₃
- Key Features : 2-pyridone core with bromophenyl and methoxyphenyl substituents.
- Pharmacological Data : Demonstrated 79.05% antioxidant activity (DPPH assay) and moderate antibacterial effects against Staphylococcus aureus and Escherichia coli .
Comparative Data Table
Key Research Findings and Implications
Structural Rigidity vs. Flexibility : The diazocine ring in the target compound confers rigidity, which may enhance selectivity in receptor binding compared to flexible pyrrolidine derivatives .
Electrophilic Reactivity : The ketone groups in butane-1,4-dione may participate in covalent interactions with biological nucleophiles, unlike ester or aldehyde functionalities in analogs .
Antioxidant Potential: While pyridin-2(1H)-one derivatives show significant antioxidant activity, the target compound’s diazocine system lacks data in this domain, warranting further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
